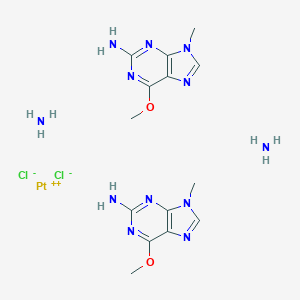
cis-Pt-O(6),9-Dimeg complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Pt-O(6),9-Dimeg complex is a platinum-based coordination compound. Platinum compounds are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound likely features a central platinum ion coordinated with two ammine ligands and two 6-methoxy-9-methyl-9H-purin-2-amine ligands, with chloride ions balancing the charge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based coordination compounds typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands under controlled conditions. For cis-Pt-O(6),9-Dimeg complex, the following steps might be involved:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of 6-methoxy-9-methyl-9H-purin-2-amine to the solution.
- Introduction of ammonia to form the diammine complex.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis process, ensuring purity and consistency. This might include:
- Large-scale reactors for the initial reactions.
- Continuous monitoring of reaction conditions.
- Advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum-based compounds can undergo various chemical reactions, including:
Substitution Reactions: Ligands around the platinum center can be replaced by other ligands.
Oxidation-Reduction Reactions: The oxidation state of the platinum ion can change under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as chloride ions, water, or other amines.
Oxidation-Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with water would form an aqua complex.
Applications De Recherche Scientifique
Chemistry
Catalysis: Platinum compounds are used as catalysts in various chemical reactions.
Material Science: Used in the development of advanced materials with specific properties.
Biology and Medicine
Anticancer Agents: Platinum compounds, such as cisplatin, are well-known for their use in chemotherapy.
Biological Probes: Used to study interactions with DNA and proteins.
Industry
Electronics: Platinum compounds are used in the manufacturing of electronic components.
Sensors: Employed in the development of sensors for detecting various substances.
Mécanisme D'action
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing cross-linking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The molecular targets include the nitrogen atoms in the purine bases of DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
cis-Pt-O(6),9-Dimeg complex may have unique properties due to the specific ligands attached to the platinum center, potentially offering different biological activity or reduced side effects compared to other platinum-based compounds.
Propriétés
Numéro CAS |
138180-67-3 |
|---|---|
Formule moléculaire |
C14H24Cl2N12O2Pt |
Poids moléculaire |
658.4 g/mol |
Nom IUPAC |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Synonymes |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















